Bace1-IN-7-18F

Description

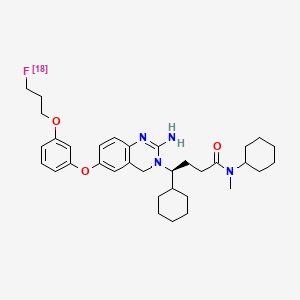

Bace1-IN-7-18F is a positron emission tomography radioligand used for imaging beta-secretase 1 (BACE1) in the human brain. BACE1 is an enzyme implicated in the pathophysiology of Alzheimer’s disease, making this compound a valuable tool in neurodegenerative disease research .

Properties

Molecular Formula |

C34H47FN4O3 |

|---|---|

Molecular Weight |

577.8 g/mol |

IUPAC Name |

(4S)-4-[2-amino-6-[3-(3-(18F)fluoranylpropoxy)phenoxy]-4H-quinazolin-3-yl]-N,4-dicyclohexyl-N-methylbutanamide |

InChI |

InChI=1S/C34H47FN4O3/c1-38(27-12-6-3-7-13-27)33(40)19-18-32(25-10-4-2-5-11-25)39-24-26-22-30(16-17-31(26)37-34(39)36)42-29-15-8-14-28(23-29)41-21-9-20-35/h8,14-17,22-23,25,27,32H,2-7,9-13,18-21,24H2,1H3,(H2,36,37)/t32-/m0/s1/i35-1 |

InChI Key |

DWENOORUPLNQAO-VKZGDQESSA-N |

Isomeric SMILES |

CN(C1CCCCC1)C(=O)CC[C@@H](C2CCCCC2)N3CC4=C(C=CC(=C4)OC5=CC=CC(=C5)OCCC[18F])N=C3N |

Canonical SMILES |

CN(C1CCCCC1)C(=O)CCC(C2CCCCC2)N3CC4=C(C=CC(=C4)OC5=CC=CC(=C5)OCCCF)N=C3N |

Origin of Product |

United States |

Preparation Methods

Aldol Condensation for Core Scaffold Formation

The 2-oxopiperazine core is synthesized via aldol condensation between α-amino aldehyde derivatives and ketone precursors. For example, ( R)- N,N-dibenzylphenylalaninal (7 ) reacts with 6-substituted-2-oxopiperazines (14a,b ) under basic conditions (piperidine or n-butylamine) to yield aldol adducts with 38–45% efficiency. Stereochemical control is achieved through chirality transfer from the α-amino acid center, ensuring the desired R-configuration at the hydroxyl group.

Functionalization for Radiolabeling

A critical intermediate, 4-(2-(2-fluoroethoxy)ethoxy)benzaldehyde (11 ), is prepared in three steps from 4-hydroxybenzaldehyde. Fluorination of the tosylate precursor (10 ) with cesium fluoride (t-BuOH, 90°C) yields 11 in high purity, which is subsequently coupled to the difluoroboron-curcumin core via aldol condensation. This step introduces the fluorine-19 moiety, which is later replaced by [18F]fluorine during radiochemical synthesis.

Radiochemical Synthesis of this compound

[18F]Fluoride Production and Activation

Fluorine-18 is produced via the 18O(p,n)18F nuclear reaction using a cyclotron, typically yielding [18F]fluoride in [18O]H2O. The [18F]fluoride is trapped on a QMA (quaternary methyl ammonium) cartridge, eluted with a solution of Kryptofix 2.2.2 and K2CO3 in acetonitrile/water, and dried under nitrogen at 140°C to form the reactive [18F]KF-K222 complex.

Nucleophilic Fluorination of the Precursor

The dried [18F]fluoride complex is reacted with the tosylate precursor (10 , 1.4–2.4 mg) in dimethyl sulfoxide (DMSO) at 130°C for 5 minutes, achieving nucleophilic aromatic substitution (SNAr) to form the [18F]fluoroethoxy intermediate. This step is optimized for molar activity (39–46.8 GBq/μmol) by minimizing precursor quantity and using n-butylamine as a base.

Deprotection and Coupling Reactions

Following fluorination, the Boc-protecting group is removed using trifluoroacetic acid (TFA)/water (1:1, 90°C, 5 minutes), yielding the free amine. Subsequent aldol condensation with the difluoroboron-curcumin derivative (8 ) in the presence of n-butylamine (37% yield) forms the final this compound structure.

Purification and Formulation

High-Performance Liquid Chromatography (HPLC)

Crude reaction mixtures are purified via semi-preparative HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) to isolate this compound. The product fraction (retention time ~12–15 minutes) is collected, diluted in sterile water, and concentrated using a C18 cartridge. Final formulation in ethanol/phosphate-buffered saline (1:9 v/v) ensures compatibility with intravenous injection.

Quality Control Parameters

| Parameter | Specification | Method |

|---|---|---|

| Radiochemical purity | >98% | Radio-HPLC |

| Molar activity | 39–46.8 GBq/μmol | UV-spectroscopy |

| Solubility | 10 mM in DMSO | Visual inspection |

| Endotoxin levels | <0.5 EU/mL | LAL assay |

Challenges and Optimization Strategies

Minimizing Radiolysis

Exposure to high radioactivity during synthesis accelerates radiolysis, reducing molar activity. Strategies include:

Enhancing Precursor Solubility

Poor solubility of the curcumin-difluoroboron precursor (8 ) in DMSO is mitigated by:

- Co-solvents : Adding 10% tetrahydrofuran (THF) increases solubility from 2 mg/mL to 8 mg/mL.

- Temperature control : Heating to 60°C during coupling prevents precipitation.

Comparative Analysis of Synthesis Routes

The microwave-assisted method achieves higher yields and molar activity, making it preferable for clinical-scale production.

Chemical Reactions Analysis

Bace1-IN-7-18F primarily undergoes nucleophilic substitution reactions during its synthesis. The key reactions include:

Nucleophilic substitution: The precursor molecule undergoes nucleophilic substitution with [^18F]fluoride ion to form the final radiolabeled compound.

Oxidation and reduction: These reactions are not typically involved in the synthesis of this compound but may be relevant in the metabolic pathways of the compound in vivo.

Common reagents and conditions: The synthesis involves reagents such as [^18F]fluoride ion, phase-transfer catalysts, and solvents like acetonitrile.

Scientific Research Applications

Bace1-IN-7-18F has several scientific research applications, particularly in the field of neurodegenerative diseases:

Alzheimer’s disease research: this compound is used in positron emission tomography imaging to study the distribution and activity of BACE1 in the brain.

Drug development: The compound is used to evaluate the efficacy of BACE1 inhibitors in clinical trials.

Basic neuroscience research: This compound is used to study the normal physiological role of BACE1 in the brain, providing insights into its functions beyond amyloid plaque formation.

Mechanism of Action

Comparison with Similar Compounds

Bace1-IN-7-18F is unique among BACE1 inhibitors due to its radiolabeling with fluorine-18, which allows for positron emission tomography imaging. Similar compounds include:

[18F]PF-06684511: Another fluorine-18 labeled BACE1 inhibitor used for positron emission tomography imaging.

11-oxotigogenin: A natural compound identified as a potential BACE1 inhibitor through molecular docking studies.

Peiminine and 27-Deoxywithaferin A: Plant-based compounds identified as potential BACE1 inhibitors through virtual screening and molecular dynamics simulations.

This compound stands out due to its specific application in imaging and its ability to provide real-time insights into BACE1 activity in the brain.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.